4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

Description

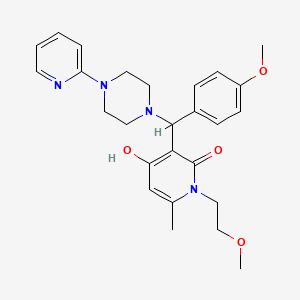

The compound 4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a complex substituent framework. Its core structure includes:

- A pyridin-2(1H)-one ring with a hydroxy group at position 4 and a methyl group at position 4.

- A 2-methoxyethyl chain at position 1.

- A 4-methoxyphenyl group and a 4-(pyridin-2-yl)piperazinyl moiety linked via a methylene bridge at position 2.

Properties

IUPAC Name |

4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4/c1-19-18-22(31)24(26(32)30(19)16-17-33-2)25(20-7-9-21(34-3)10-8-20)29-14-12-28(13-15-29)23-6-4-5-11-27-23/h4-11,18,25,31H,12-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFDABVKRNWYJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a complex organic molecule with potential therapeutic applications. Its biological activity has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Hydroxyl group (-OH) : Contributes to hydrogen bonding and solubility.

- Methoxy groups (-OCH₃) : Enhance lipophilicity and may influence receptor binding.

- Piperazine ring : Known for its role in various pharmacological activities, particularly in antipsychotic and antidepressant drugs.

- Pyridine moiety : Often involved in interactions with neurotransmitter receptors.

The biological activity of the compound is primarily attributed to its interaction with various neurotransmitter systems. Key mechanisms include:

- Dopamine Receptor Modulation : The piperazine component suggests potential activity at dopamine receptors, which are crucial in mood regulation and psychotic disorders.

- Serotonin Receptor Interaction : The methoxyphenyl group may enhance binding to serotonin receptors, contributing to anxiolytic effects.

Therapeutic Potential

Research indicates that this compound may have applications in treating:

- Psychiatric Disorders : Due to its interaction with dopamine and serotonin receptors, it may show efficacy in managing conditions such as schizophrenia and depression.

- Neurodegenerative Diseases : Its ability to modulate neurotransmitter levels could be beneficial in diseases like Alzheimer's.

In Vitro Studies

- Antidepressant Activity :

- Antipsychotic Effects :

In Vivo Studies

- Neuroprotective Effects :

- Safety Profile :

Comparative Analysis of Biological Activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs (Table 1) highlight key differences in substituents and their impact on properties:

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives

- Piperazine/Piperidine Moieties : The target compound’s 4-(pyridin-2-yl)piperazinyl group distinguishes it from analogs like those in , which feature phenylmethyl- or phenylethyl-piperazinyl groups. These variations influence lipophilicity and receptor binding, as piperazine rings enhance solubility and pharmacokinetic profiles .

- Methoxy vs.

Antioxidant Activity

- Bromophenyl pyridin-2(1H)-one derivatives () exhibited 79.05% and 67.28% radical scavenging activity at 12 ppm, nearing ascorbic acid (82.71%).

- The target compound’s 4-methoxyphenyl group may similarly limit antioxidant efficacy compared to brominated analogs.

Antimicrobial Activity

Pharmacokinetic and Molecular Docking Insights

- ADMET Properties : Piperazine-containing compounds (e.g., ) often show improved solubility and blood-brain barrier penetration. The target’s 2-methoxyethyl chain may further reduce plasma protein binding, enhancing bioavailability .

- Molecular Docking : Bromophenyl derivatives in exhibited strong binding affinities to bacterial enzymes (e.g., DNA gyrase), correlating with their MIC values. The target’s 4-(pyridin-2-yl)piperazinyl group likely engages in hydrogen bonding with active-site residues, though specific docking studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.